molecular formula C15H20O6 B14516929 Ethyl 4,4-diethoxy-2-[(furan-2-yl)methylidene]-3-oxobutanoate CAS No. 62759-97-1

Ethyl 4,4-diethoxy-2-[(furan-2-yl)methylidene]-3-oxobutanoate

Cat. No.: B14516929
CAS No.: 62759-97-1
M. Wt: 296.31 g/mol
InChI Key: HTARKEMYGWZBMN-UHFFFAOYSA-N
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Description

Ethyl 4,4-diethoxy-2-[(furan-2-yl)methylidene]-3-oxobutanoate is a chemical compound with a complex structure that includes a furan ring, an ethoxy group, and a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4-diethoxy-2-[(furan-2-yl)methylidene]-3-oxobutanoate typically involves the reaction of ethyl acetoacetate with furan-2-carbaldehyde in the presence of a base. The reaction proceeds through a Knoevenagel condensation, where the aldehyde group of furan-2-carbaldehyde reacts with the active methylene group of ethyl acetoacetate, followed by the addition of ethanol to form the diethoxy derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4-diethoxy-2-[(furan-2-yl)methylidene]-3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethoxy groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furanones or carboxylic acids.

    Reduction: Alcohols or diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4,4-diethoxy-2-[(furan-2-yl)methylidene]-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 4,4-diethoxy-2-[(furan-2-yl)methylidene]-3-oxobutanoate involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbonyl and ethoxy groups can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,4-diethoxy-3-oxobutanoate: Lacks the furan ring, making it less versatile in terms of chemical reactivity.

    Furan-2-carbaldehyde: Contains the furan ring but lacks the ester and ethoxy groups, limiting its applications in synthesis.

    Ethyl acetoacetate: A simpler compound used in similar synthetic routes but without the additional functional groups.

Uniqueness

Ethyl 4,4-diethoxy-2-[(furan-2-yl)methylidene]-3-oxobutanoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the furan ring enhances its potential biological activity, making it a valuable compound in medicinal chemistry and drug development.

Properties

CAS No.

62759-97-1

Molecular Formula

C15H20O6

Molecular Weight

296.31 g/mol

IUPAC Name

ethyl 4,4-diethoxy-2-(furan-2-ylmethylidene)-3-oxobutanoate

InChI

InChI=1S/C15H20O6/c1-4-18-14(17)12(10-11-8-7-9-21-11)13(16)15(19-5-2)20-6-3/h7-10,15H,4-6H2,1-3H3

InChI Key

HTARKEMYGWZBMN-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C(=CC1=CC=CO1)C(=O)OCC)OCC

Origin of Product

United States

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